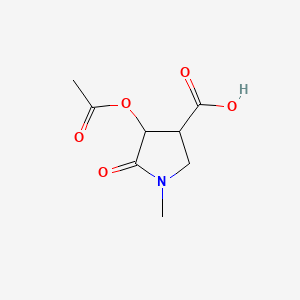
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid is an organic compound with the molecular formula C8H11NO5. It is a derivative of pyrrolidine, a five-membered lactam ring, and contains functional groups such as an acetoxy group, a methyl group, and a carboxylic acid group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid typically involves the acetylation of 1-methyl-5-oxopyrrolidine-3-carboxylic acid. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar acetylation reactions with optimized conditions for higher yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Hydrolysis: 1-methyl-5-oxopyrrolidine-3-carboxylic acid.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Substitution: Substituted pyrrolidine derivatives with different functional groups.
Applications De Recherche Scientifique
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and the active pyrrolidine derivative. This derivative can then interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-5-oxopyrrolidine-3-carboxylic acid: Lacks the acetoxy group but shares the pyrrolidine core structure.
4-hydroxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid: Contains a hydroxy group instead of an acetoxy group.
4-acetoxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
Uniqueness
4-Acetoxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid is unique due to the presence of the acetoxy group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for specific interactions and modifications that are not possible with similar compounds lacking the acetoxy group .
Propriétés
Formule moléculaire |
C8H11NO5 |
|---|---|
Poids moléculaire |
201.18 g/mol |
Nom IUPAC |
4-acetyloxy-1-methyl-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO5/c1-4(10)14-6-5(8(12)13)3-9(2)7(6)11/h5-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
WCUUQXMBRXMICN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(CN(C1=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


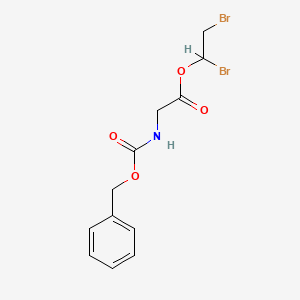

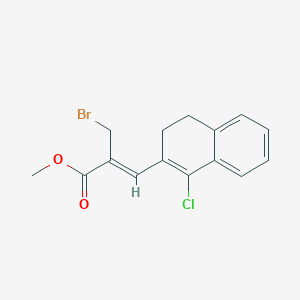

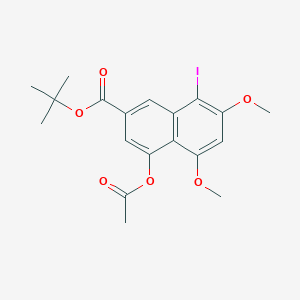
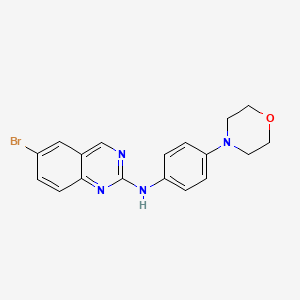
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
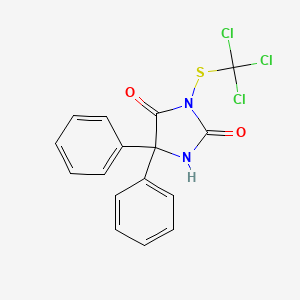
![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
![Benzenesulfonic acid, 2-chloro-5-[[4-(phenylamino)phenyl]azo]-](/img/structure/B13940077.png)
![6-Bromo-1-[(2-methoxyethoxy)methyl]-1h-indazole-3-carboxylic acid](/img/structure/B13940080.png)
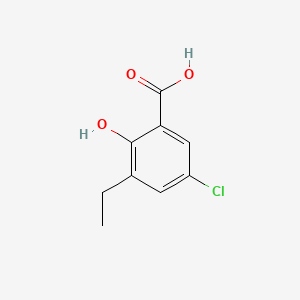
![n-[2-(4-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13940087.png)
![Methyl 4-(6-bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13940090.png)
